molecular formula C23H21N5O4S2 B2876607 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105219-65-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2876607
CAS RN: 1105219-65-5
M. Wt: 495.57
InChI Key: NHFPYIAIUIFGRX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Demchenko et al. (2015) details the synthesis of novel thiazolo[4,5-d]pyridazinone compounds, demonstrating their in vivo analgesic and anti-inflammatory activities. These compounds, including N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, have been characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry (Demchenko et al., 2015).

Insecticidal Assessment

Fadda et al. (2017) investigated various heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds, including N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, in agricultural pest control (Fadda et al., 2017).

Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR dual inhibitors, including a variety of 6,5-heterocyclic analogues to improve metabolic stability. The study provides insights into the potential therapeutic applications of these compounds in cancer treatment (Stec et al., 2011).

Antitumor Activity

Research by Albratty et al. (2017) on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including the compound , demonstrated promising inhibitory effects on different cell lines. Such studies underscore the potential application of these compounds in oncology (Albratty et al., 2017).

Theoretical Investigation as Antimalarial and COVID-19 Drug

Fahim and Ismael (2021) conducted a theoretical investigation of sulfonamide derivatives as potential antimalarial drugs and for use against COVID-19. This research, including the analysis of compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, highlights the versatility of these compounds in addressing emerging health threats (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c29-18(24-14-6-7-15-16(11-14)32-13-31-15)12-28-22(30)20-21(19(26-28)17-5-4-10-33-17)34-23(25-20)27-8-2-1-3-9-27/h4-7,10-11H,1-3,8-9,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFPYIAIUIFGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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